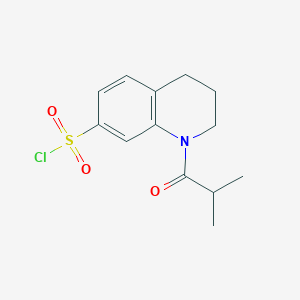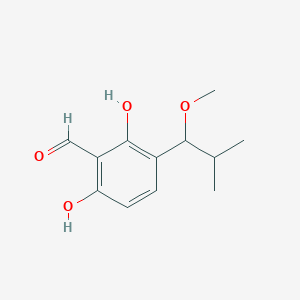
tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate typically involves the reaction of 2-bromo-5-fluoro-3-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-bromo-5-fluoro-3-methylphenol+tert-butyl chloroformate→tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl ring can be subjected to oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted phenyl carbamates.
- Oxidation reactions produce oxidized phenyl derivatives.
- Reduction reactions result in the formation of amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in the development of coatings and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- tert-Butyl (2-bromo-5-fluorophenyl)carbamate
- tert-Butyl (2-bromo-5-chlorophenyl)carbamate
- tert-Butyl (3-bromo-5-fluoro-2-methylphenyl)carbamate
Comparison:
- The presence of different halogen atoms (bromine, fluorine, chlorine) in similar compounds can lead to variations in their physical and chemical properties, such as solubility, stability, and reactivity.
- The specific substitution pattern on the phenyl ring can affect the compound’s interaction with molecular targets, leading to differences in biological activity and therapeutic potential.
tert-Butyl (2-bromo-5-fluoro-3-methylphenyl)carbamate: is unique due to the presence of a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15BrFNO2 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-5-fluoro-3-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-8(14)6-9(10(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
InChI Key |
UIVFRCDQNRCDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)








![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)




